(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

CAS No.: 60788-02-5

Cat. No.: VC2334183

Molecular Formula: C12H11NO4S

Molecular Weight: 265.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60788-02-5 |

|---|---|

| Molecular Formula | C12H11NO4S |

| Molecular Weight | 265.29 g/mol |

| IUPAC Name | 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |

| Standard InChI Key | YTNPLWOAHMUJEA-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O |

| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O |

Introduction

Chemical Properties and Structure

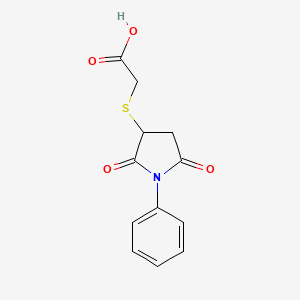

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid is identified by the CAS number 60788-02-5. The compound possesses a molecular formula of C12H11NO4S with a molecular weight of 265.29 g/mol . Structurally, it consists of a pyrrolidine ring core with two carbonyl groups (dioxo) at positions 2 and 5, a phenyl group attached to the nitrogen atom at position 1, and a sulfanyl-acetic acid moiety at position 3.

| Property | Value |

|---|---|

| CAS Number | 60788-02-5 |

| Molecular Formula | C12H11NO4S |

| Molecular Weight | 265.29 g/mol |

| Core Structure | Pyrrolidine ring with dioxo functionalities |

| Key Substituents | Phenyl group and sulfanyl-acetic acid moiety |

The presence of multiple functional groups—including a carboxylic acid, sulfur linkage, aromatic ring, and cyclic amide—contributes to the compound's chemical versatility and biological potential. These structural features enable a range of intermolecular interactions that may explain its observed biological activities and synthetic utility.

Synthesis Methods

Laboratory Synthesis

The synthesis of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid can be achieved through different synthetic routes, providing flexibility for various laboratory settings. According to available literature, one established synthetic pathway involves a multi-step reaction process using phosphorus (V)-oxide at 180°C followed by treatment with water . This synthetic method was documented by Marrian in the Journal of the Chemical Society in 1949, providing a historical foundation for the compound's preparation.

An alternative synthetic approach involves the reaction of a pyrrolidine derivative with a phenyl-substituted acetic acid. This process typically employs a base-catalyzed reaction, where the pyrrolidine derivative reacts with phenylacetic acid in the presence of bases such as sodium hydroxide or potassium carbonate. The reaction is generally conducted under reflux conditions to ensure complete conversion of the starting materials and optimal yield of the desired product.

Industrial Production

For industrial-scale production, the synthesis of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid involves scaling up laboratory methods with modifications to enhance efficiency and yield. Industrial production processes utilize continuous flow reactors and automated systems to optimize reaction conditions and product formation. These advanced production techniques allow for consistent quality and higher throughput compared to traditional batch processes.

Purification techniques such as crystallization and chromatography are employed to obtain high-purity compound, which is essential for applications in pharmaceutical research and development. The industrial-scale purification process ensures that the final product meets the stringent purity requirements necessary for biological testing and potential therapeutic applications.

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer properties of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid, demonstrating its potential in oncology research. In vitro experiments have shown the compound's efficacy against various cancer cell lines, including prostate, colon, and renal cancer. The compound exhibits significant cytotoxicity towards these cancer cells, suggesting its potential value as an anticancer agent for further development.

While the precise mechanisms of action require further investigation, the compound's structural features likely contribute to its ability to interfere with cellular processes essential for cancer cell proliferation and survival. The demonstrated activity against multiple cancer types suggests a potentially broad-spectrum anticancer effect that warrants additional exploration.

Antimicrobial Activities

In addition to its anticancer properties, (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid exhibits promising antibacterial effects, particularly in disrupting bacterial biofilms. Biofilms represent a significant challenge in treating bacterial infections due to their inherent resistance to conventional antibiotics. The compound has shown superior activity compared to standard antibiotics like cefadroxil, highlighting its potential as an alternative or complementary treatment for challenging bacterial infections.

The compound's effectiveness against biofilms is particularly noteworthy, as these bacterial communities often contribute to persistent and recurrent infections. The ability to disrupt biofilms could provide a significant advantage in combating antibiotic-resistant bacterial infections, addressing an urgent need in clinical microbiology.

Applications in Chemistry and Biology

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid serves as a versatile building block for synthesizing complex molecules and as a reagent in organic reactions. Its structural features make it valuable in the development of new compounds with enhanced or targeted biological activities. The compound's utility in chemical synthesis extends to various fields, including medicinal chemistry, materials science, and catalysis.

From a biological perspective, the compound's demonstrated anticancer and antimicrobial properties provide a foundation for developing novel therapeutic agents. Its potential applications include the design of targeted cancer therapies and new antimicrobial agents effective against resistant bacterial strains. The dual biological activities of this compound make it particularly interesting for medicinal chemistry research and drug development efforts.

Current Research and Future Directions

Current research on (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid focuses on expanding our understanding of its chemical properties, optimizing synthesis methods, and exploring its biological activities in greater detail. The promising initial findings regarding its anticancer and antimicrobial properties warrant further investigation to elucidate the underlying mechanisms and develop derivatives with enhanced efficacy.

Future research directions may include:

-

Structure-activity relationship studies to identify the key structural features responsible for biological activities

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of additional biological activities beyond the currently known anticancer and antimicrobial effects

-

Design and synthesis of derivatives with improved pharmacological properties and reduced potential side effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume